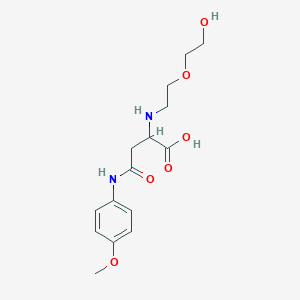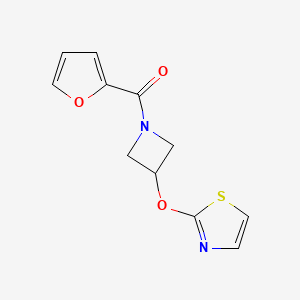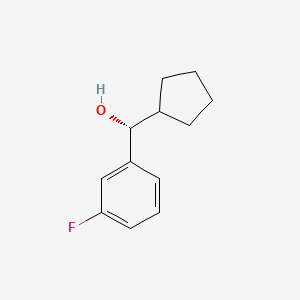
2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C15H22N2O6 and its molecular weight is 326.349. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Interaction with Other Compounds
Research by Amalʼchieva et al. (2022) investigated reactions between 4-oxobutanoic acids and 3H-furan-2-ones with (2-aminophenyl)methanol, leading to the formation of benzopyrroloxazine derivatives. Quantum-chemical calculations supported the reaction mechanisms, highlighting the nucleophilicity of the amino group compared to the hydroxyl group in (2-aminophenyl)methanol and providing insights into the electrophilic centers of the substrates (Amalʼchieva, Grinev, Demeshko, & Yegorova, 2022).
Polymer Synthesis and Properties
Moszner et al. (2001) synthesized hydrolytically stable phosphonic acid monomers from ethyl 2-[4-(dihydroxyphosphoryl)-2-oxa-butyl]-acrylate, exploring their radical polymerization and adhesive properties. These monomers exhibited distinct behaviors during polymerization, attributed to the reactivity of starting radicals, and demonstrated potential for use in adhesive polymers (Moszner, Zeuner, Pfeiffer, Schurte, Rheinberger, & Drache, 2001).
Antibacterial Agents
Egawa et al. (1984) synthesized and evaluated the antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues. Their in vitro and in vivo screenings revealed compounds with higher activity than enoxacin, suggesting their potential as antibacterial agents (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Synthesis of Cyclic Compounds
Hartenstein and Sicker (1993) conducted catalytic hydrogenations of ethyl 2-nitrophenyl oxalate and its derivatives to yield cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton, revealing a method for producing compounds related to natural cyclic hydroxamic acids found in Gramineae (Hartenstein & Sicker, 1993).
Preparation of Enantiomerically Pure Compounds
Blaser et al. (2003) described a process starting from ethyl 2,4-dioxo-4-phenylbutyrate to prepare enantiomerically pure α-hydroxy and α-amino acid esters, utilizing a Pt-cinchona catalyzed enantioselective hydrogenation. This method facilitated the large-scale preparation of homophenylalanine derivatives, which are commercially available (Blaser, Burkhardt, Kirner, Mössner, & Studer, 2003).
properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethylamino]-4-(4-methoxyanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-22-12-4-2-11(3-5-12)17-14(19)10-13(15(20)21)16-6-8-23-9-7-18/h2-5,13,16,18H,6-10H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYBYYLEUQRHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-2-((4-bromobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710385.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2710387.png)
![5-[(E)-1H-indol-3-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2710389.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2710390.png)

![(3E)-3-{[(2,4-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2710394.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2710398.png)
![4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B2710399.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2710400.png)
![2-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2710402.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2710403.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2710404.png)